molecular formula C30H26Br2N2 B4589078 2-Bromo-N-[(10-{[(2-bromo-4-methylphenyl)amino]methyl}anthracen-9-YL)methyl]-4-methylaniline

2-Bromo-N-[(10-{[(2-bromo-4-methylphenyl)amino]methyl}anthracen-9-YL)methyl]-4-methylaniline

Cat. No.: B4589078
M. Wt: 574.3 g/mol
InChI Key: VVCQPNCFKUPNGH-UHFFFAOYSA-N
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Description

2-Bromo-N-[(10-{[(2-bromo-4-methylphenyl)amino]methyl}anthracen-9-YL)methyl]-4-methylaniline is a complex organic compound characterized by the presence of bromine atoms, anthracene, and aniline groups

Scientific Research Applications

2-Bromo-N-[(10-{[(2-bromo-4-methylphenyl)amino]methyl}anthracen-9-YL)methyl]-4-methylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[(10-{[(2-bromo-4-methylphenyl)amino]methyl}anthracen-9-YL)methyl]-4-methylaniline typically involves multi-step organic reactions. The process begins with the bromination of 4-methylaniline to introduce bromine atoms at specific positions. This is followed by the formation of an anthracene derivative through a series of coupling reactions. The final step involves the condensation of the brominated aniline with the anthracene derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[(10-{[(2-bromo-4-methylphenyl)amino]methyl}anthracen-9-YL)methyl]-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthracene and aniline derivatives, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[(10-{[(2-bromo-4-methylphenyl)amino]methyl}anthracen-9-YL)methyl]-4-methylaniline involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can interact with proteins and enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-methyl-4-methylaniline
  • 2-Bromo-N-phenyl-4-methylaniline
  • 2-Bromo-N-(anthracen-9-ylmethyl)-4-methylaniline

Uniqueness

Compared to similar compounds, 2-Bromo-N-[(10-{[(2-bromo-4-methylphenyl)amino]methyl}anthracen-9-YL)methyl]-4-methylaniline is unique due to its specific structural features, such as the presence of both bromine atoms and anthracene groups

Properties

IUPAC Name

2-bromo-N-[[10-[(2-bromo-4-methylanilino)methyl]anthracen-9-yl]methyl]-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26Br2N2/c1-19-11-13-29(27(31)15-19)33-17-25-21-7-3-5-9-23(21)26(24-10-6-4-8-22(24)25)18-34-30-14-12-20(2)16-28(30)32/h3-16,33-34H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCQPNCFKUPNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=C3C=CC=CC3=C(C4=CC=CC=C42)CNC5=C(C=C(C=C5)C)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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